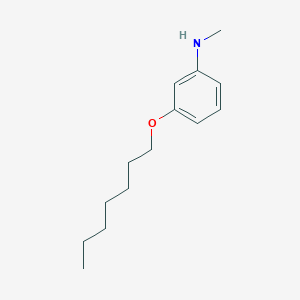

3-(Heptyloxy)-N-methylaniline

Overview

Description

3-(Heptyloxy)-N-methylaniline (HNM) is an organic compound with a wide range of applications in the fields of medicinal chemistry and organic synthesis. HNM is a versatile organic compound due to its unique chemical structure, which contains both an amine moiety and an alkyl chain. HNM has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, as well as in other organic synthesis applications. It has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes, receptors, and transporters.

Scientific Research Applications

Alzheimer's Disease Research

Compounds structurally related to "3-(Heptyloxy)-N-methylaniline" have been investigated for their potential in Alzheimer's disease (AD) treatment. For example, hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine through a heptyloxy chain have shown promise in inhibiting cholinesterase activity, β-amyloid aggregation, and Aβ neurotoxicity, which are key targets in AD treatment (Rizzo et al., 2008).

Antibacterial Activity

Another study highlighted the synthesis of uracil derivatives with structural similarities, which exhibited potent antibacterial activity against Gram-positive organisms. These compounds were found to be competitive inhibitors of the bacterial DNA polymerase IIIC, essential for bacterial replication (Zhi et al., 2005).

Environmental Bioremediation

Research into environmental bioremediation has identified bacteria capable of degrading aniline and its derivatives, which could potentially include compounds like "3-(Heptyloxy)-N-methylaniline." Such bacteria can use these compounds as sole carbon and energy sources, highlighting their role in the biodegradation of industrial pollutants (Liu et al., 2002).

Organic Synthesis and Catalysis

Compounds with structural features similar to "3-(Heptyloxy)-N-methylaniline" have been utilized in organic synthesis, demonstrating their role as intermediates in the synthesis of complex organic molecules. For instance, research has focused on the development of novel oxime derivatives used in copper hydrometallurgy, indicating their utility in metal extraction and organic synthesis processes (Velarde et al., 2005).

Mechanistic Studies in Chemistry

Mechanistic studies have also been conducted on similar compounds to understand the processes of substrate oxidation by copper-dioxygen adducts, providing insights into the underlying reactions in both biological systems and synthetic chemistry (Shearer et al., 2005).

properties

IUPAC Name |

3-heptoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-3-4-5-6-7-11-16-14-10-8-9-13(12-14)15-2/h8-10,12,15H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAHFVKSRNRRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)

![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)